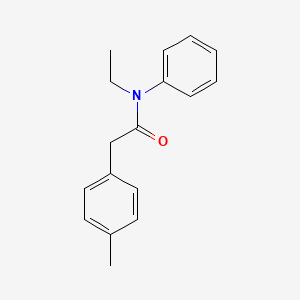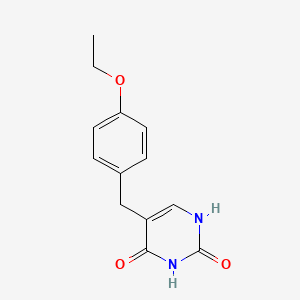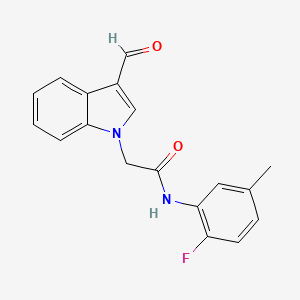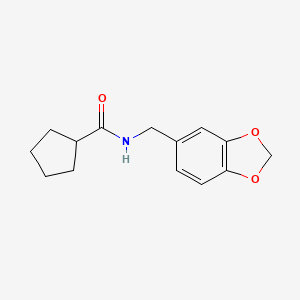
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has also been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have antioxidant and anti-inflammatory properties. Additionally, this compound may also have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential anticancer activity. This compound has been shown to be effective against various cancer cell lines and may be useful in the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate the mechanisms of action of this compound. Understanding how this compound exerts its anticancer activity and other biochemical and physiological effects may lead to the development of more effective treatments for various diseases.
Another potential direction for research is to investigate the potential use of this compound in combination with other drugs or therapies. Studies have suggested that this compound may enhance the effectiveness of certain chemotherapy drugs and may be useful in combination therapy for cancer treatment.
Conclusion:
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various scientific studies. This compound has potential applications in cancer research, as well as other areas of scientific research. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential use in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-methoxybenzohydrazide with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and polyphosphoric acid. The resulting product is then reacted with phosphoryl chloride and triethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxybenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-21-14-7-5-4-6-13(14)18-19-17(20-24-18)11-12-8-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCGUKTGMKJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)